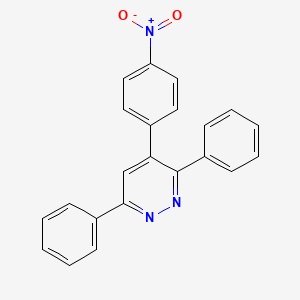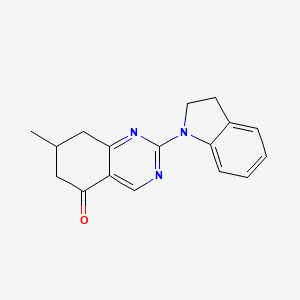
2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one
概要
説明
2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indole moiety fused with a quinazolinone ring, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of an indole derivative with a quinazolinone precursor. One common method includes the reaction of 2,3-dihydro-1H-indole with 7-methyl-7,8-dihydroquinazolin-5(6H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to ensure the purity and quality of the compound.
化学反応の分析
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydro or tetrahydro forms.
Substitution: The indole and quinazolinone rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential as a bioactive molecule with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or the inhibition of microbial infections.
類似化合物との比較
Similar Compounds
2-(2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Known for its cytotoxic activity against cancer cells.
2-(2,3-dihydro-1H-indol-1-yl)ethanamine: Used as a precursor for the synthesis of various bioactive molecules.
2-(2,3-dihydro-1H-indol-3-yl)-N,N-dimethylethanamine: Studied for its potential as a therapeutic agent.
Uniqueness
2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, which contribute to its distinct biological activities. The combination of the indole and quinazolinone moieties provides a versatile scaffold for the development of new therapeutic agents with diverse biological activities.
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-8-14-13(16(21)9-11)10-18-17(19-14)20-7-6-12-4-2-3-5-15(12)20/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINFWUSRAJSJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-ethoxypropyl){3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B4230672.png)
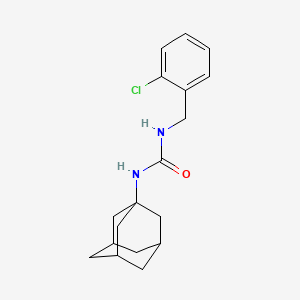
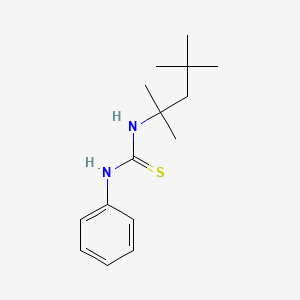
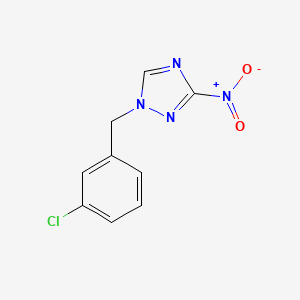
![(2-{3-[2-(2,4-dichlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethyl)diethylamine hydrobromide](/img/structure/B4230709.png)
![4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)thiomorpholine](/img/structure/B4230717.png)
![2-[[3-[(4-Chlorobenzoyl)amino]-4-methylphenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4230720.png)
![N-{1-[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4230738.png)
![1-(4-Ethoxyphenyl)-3-[(2-{[4-(thiophen-2-ylcarbonyl)phenyl]amino}ethyl)amino]pyrrolidine-2,5-dione](/img/structure/B4230743.png)
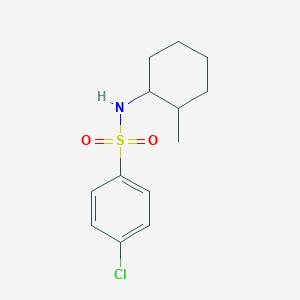
![N-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4230756.png)
![N-[(2,5-dimethylphenyl)-phenylmethyl]-3-(2-ethoxyethoxy)benzamide](/img/structure/B4230762.png)
![4-(4-morpholinyl)-6-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B4230766.png)
